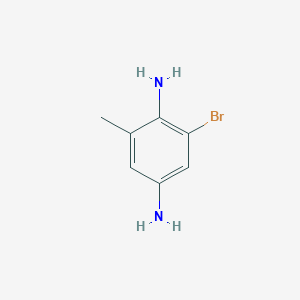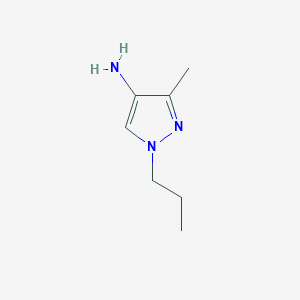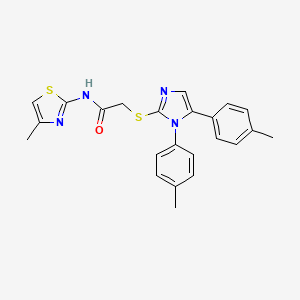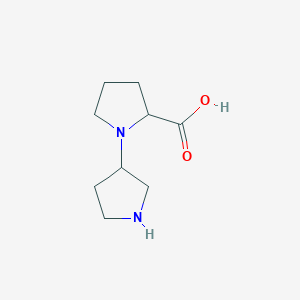
2-Bromo-6-methylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-methylbenzene-1,4-diamine, also known as this compound hydrochloride, is an organic compound belonging to the class of benzene derivatives. It is a colorless, crystalline solid with a molecular weight of 247.23 g/mol and a melting point of 197-199 °C. This compound is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
科学的研究の応用
Phase Transition and Structural Properties
Research on benzene derivatives, including compounds similar to 2-Bromo-6-methylbenzene-1,4-diamine, has revealed significant insights into their phase transition behaviors and structural properties in solid states. For instance, studies on 1,4-dibromo-2,3,5,6-tetramethylbenzene have shown that these materials undergo order-disorder phase transitions at specific temperatures, with crystal structures based on π-stacking of the molecules. This phase transition is accompanied by dynamic properties such as rapid molecular reorientation, which is significant for understanding the material's behavior under different temperature conditions and its potential applications in material science and engineering (Zhou et al., 2019).
Ion Sensing Applications
Diamine compounds, akin to this compound, have been explored for their potential in ion sensing applications. A study demonstrated the use of a synthesized diamine compound for creating a highly selective and sensitive PVC membrane electrode for Be2+ ion detection. This research highlights the diamine's capacity to form stable complexes with specific ions, offering a pathway for the development of new sensors for environmental monitoring and analytical chemistry applications (Soleymanpour et al., 2006).
Electronic and Optical Properties
Theoretical studies on dibromobenzenes, which share structural similarities with this compound, have provided insights into their electronic and optical properties. These studies involve density functional theory (DFT) and time-dependent DFT (TD-DFT) to explore molecular orbitals, UV-vis spectra, and reactivity. Understanding these properties is crucial for the design and development of novel materials for electronics and photonics (Wang et al., 2013).
Material Synthesis and Characterization
Research into the synthesis and characterization of polyimides using diamine monomers showcases the potential of compounds like this compound in creating advanced materials. These studies focus on developing materials with specific thermal, optical, and electrical properties, which are relevant for applications in electronics, coatings, and aerospace industries (Choi et al., 2010).
作用機序
Target of Action
The primary target of 2-Bromo-6-methylbenzene-1,4-diamine is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve a series of reactions. These include nitration, conversion from the nitro group to an amine, and bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that the compound’s bioavailability could be influenced by factors such as its lipophilicity and water solubility .
Result of Action
The result of the action of this compound is a substituted benzene ring . The substitution occurs at specific positions on the benzene ring, depending on the directing effects of the nitro, bromine, and amine groups .
生化学分析
Biochemical Properties
The biochemical properties of 2-Bromo-6-methylbenzene-1,4-diamine are not well-studied. It is known that benzene derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is common for the effects of chemical compounds to vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Benzene derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
The localization of similar compounds can be influenced by targeting signals or post-translational modifications that direct them to specific compartments or organelles .
特性
IUPAC Name |
2-bromo-6-methylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZINCHZFMLNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2604316.png)
![4-(4-fluorobenzyl)-6-methyl-2,4-dihydro-1H-pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione](/img/structure/B2604320.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide](/img/structure/B2604322.png)




![N-(2-furylmethyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2604330.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B2604331.png)
![2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2604332.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2604336.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2604338.png)